Diisobutyl Phthalate-d4
Description
Significance of Stable Isotope Labeling in Analytical Chemistry
Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-12 with carbon-13, or nitrogen-14 with nitrogen-15. symeres.com This substitution creates a compound that is chemically identical to its non-labeled counterpart but has a different mass. nih.gov This mass difference is the key to its utility in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for the precise differentiation and quantification of the labeled compound from its native form. symeres.comnih.gov
The application of stable isotope-labeled compounds is vast, spanning from mechanistic and kinetic studies to drug metabolism and environmental analysis. symeres.com In quantitative analysis, they are particularly invaluable as internal standards, providing a benchmark for accurate measurement of analyte concentrations. musechem.com
Overview of Diisobutyl Phthalate (B1215562) (DiBP) and its Ubiquitous Presence
Diisobutyl Phthalate (DiBP) is a widely used plasticizer, an additive that increases the flexibility and durability of plastics, particularly polyvinyl chloride (PVC). atamankimya.com Its applications are extensive, finding its way into a myriad of consumer and industrial products including:
Adhesives and coatings atamankimya.com
Paints and printing inks atamankimya.com
Floorings atamankimya.com
Food packaging atamankimya.com
Toys atamankimya.com
Medical devices atamankimya.com
Due to its widespread use and the fact that it is not chemically bound to the plastic polymer, DiBP can leach into the environment, leading to its ubiquitous presence in various matrices such as air, water, soil, and sediment. atamankimya.comnih.gov Human exposure can occur through ingestion, inhalation, and dermal contact. atamankimya.comnih.gov This pervasive contamination necessitates sensitive and accurate methods for its quantification in complex samples. nih.gov
Rationale for Deuterated Analogs in Quantitative Analysis
The use of deuterated analogs, such as Diisobutyl Phthalate-d4, as internal standards is a cornerstone of modern quantitative analysis, particularly when coupled with mass spectrometry. lgcstandards.com An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. lgcstandards.com The ratio of the analyte's response to the internal standard's response is then used for quantification, which helps to correct for variations in the analytical process. lgcstandards.com
This compound is an ideal internal standard for the analysis of DiBP for several key reasons. Because it is chemically almost identical to the non-deuterated DiBP, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. nih.govlgcstandards.com This co-elution and similar behavior ensure that any variations affecting the analyte will also affect the internal standard to the same degree, leading to highly accurate and precise quantification. lgcstandards.com The use of a deuterated internal standard is a common practice in methods for determining phthalates in various samples, including wine and indoor air. jst.go.jpoiv.int
"Matrix effects" are a significant challenge in analytical chemistry, especially in complex samples like blood, urine, or environmental extracts. nih.gov These effects occur when other components in the sample (the matrix) interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing its signal and leading to inaccurate results. nih.gov Similarly, instrument performance can fluctuate over time.
By using a stable isotope-labeled internal standard like DiBP-d4, these issues can be effectively mitigated. lgcstandards.comnih.gov Since the internal standard and the analyte have nearly identical chemical properties, they are affected by matrix effects and instrument variability in the same way. lgcstandards.comchromatographyonline.com Therefore, the ratio of their signals remains constant, allowing for accurate quantification even in the presence of these interferences. annlabmed.org
Sample preparation is often a multi-step process involving extraction, cleanup, and concentration, during which some of the analyte can be lost. researchgate.net This loss can lead to an underestimation of the analyte's true concentration. A well-chosen internal standard, added at the beginning of the sample preparation process, will experience the same losses as the analyte. lgcstandards.comwiley.com By measuring the final amount of the internal standard relative to its initial known amount, a recovery percentage can be calculated and used to correct for the analyte loss, ensuring the final reported concentration is accurate. researchgate.net The use of a stable isotope-labeled internal standard like DiBP-d4 is particularly effective for this purpose because its chemical similarity to the analyte ensures that it tracks the analyte's behavior throughout the entire sample preparation procedure. annlabmed.org
Role in Mitigating Matrix Effects and Instrument Variability
Scope and Focus of Research on this compound
Research on this compound is primarily focused on its application as an internal standard for the accurate quantification of Diisobutyl Phthalate in a variety of complex matrices. This includes the development and validation of analytical methods for environmental monitoring, food safety analysis, and human biomonitoring studies. The goal is to ensure reliable and reproducible data, which is crucial for assessing human exposure and understanding the environmental fate of DiBP.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2-methylpropyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWAVDBGNNKXQV-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(C)C)C(=O)OCC(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745737 | |
| Record name | Bis(2-methylpropyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358730-88-8 | |
| Record name | Bis(2-methylpropyl) (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 358730-88-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Characterization of Diisobutyl Phthalate D4 for Research Applications
Methodologies for Deuterated Phthalate (B1215562) Synthesis
The synthesis of deuterated phthalates like DIBP-d4 can be approached through two primary strategies: the esterification of a deuterated precursor or the direct isotopic labeling of the phthalate structure.
The most common method for synthesizing phthalate esters is through the esterification of phthalic anhydride (B1165640) or phthalic acid. doi.org In the case of DIBP-d4, this typically involves the reaction of phthalic anhydride with deuterated isobutanol. wikipedia.org This process is generally catalyzed by an acid, such as sulfuric acid. wikipedia.org
Challenges in this synthesis include potential side reactions like ether formation, which can be minimized by using a stoichiometric excess of the deuterated isobutanol. Additionally, trace moisture in the reactants can lead to hydrogen-deuterium exchange, reducing the final isotopic purity. To mitigate this, anhydrous conditions are crucial, which can be achieved by storing the deuterated isobutanol over molecular sieves and using anhydrous phthalic anhydride. The continuous removal of water as a byproduct, for instance through azeotropic distillation, can also drive the reaction equilibrium towards the product, improving the yield.
An alternative and efficient route for producing DIBP-d4 involves starting with a deuterated benzene (B151609) ring precursor. nih.gov A common starting material for this approach is o-xylene-d10 (B166450). doi.orgnih.gov This method offers high isotopic enrichment and chemical purity. doi.org The synthesis from o-xylene-d10 is a two-step process that is considered convenient and cost-effective. doi.org
Another strategy involves the deuteration of phthalic anhydride to create phthalic anhydride-d4. This deuterated intermediate can then be reacted with non-deuterated isobutanol to produce DIBP-d4. The deuteration of phthalic anhydride itself can be achieved using deuterated reagents like D₂O under anhydrous conditions, with purification through recrystallization in deuterated solvents.
A general comparison of synthetic parameters for DIBP-d4 versus its non-deuterated form is presented below:
| Parameter | DIBP-d4 | DIBP (Non-deuterated) |
| Reaction Yield | 89–92% | 94–96% |
| Boiling Point | 327°C | 325°C |
| ¹H NMR Shift (Aromatic Protons) | Not applicable (deuterated) | ~7.48 ppm |
This table provides a summary of typical values; actual results may vary based on specific reaction conditions.
Esterification Reactions Utilizing Deuterated Precursors
Spectroscopic and Chromatographic Validation of Isotopic Purity
Following synthesis, a rigorous validation process is essential to confirm the isotopic purity and chemical integrity of the DIBP-d4. This involves a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for verifying the successful incorporation of deuterium (B1214612). In the ¹H NMR spectrum of DIBP-d4, the absence of signals in the aromatic region, where the protons of the benzene ring would typically appear, confirms that these positions have been deuterated. The characteristic signals for the isobutyl ester side chains, however, should remain present. The percentage of deuterium incorporation can be determined by comparing the integrals of the remaining proton signals to those of an unlabeled standard. rsc.org
Mass spectrometry (MS) is crucial for confirming the isotopic integrity and verifying the expected mass shift. doi.org DIBP-d4 has a molecular weight of 282.37 g/mol , reflecting the replacement of four hydrogen atoms with deuterium. lgcstandards.com This results in a mass shift of four atomic mass units compared to the non-deuterated DIBP. High-resolution mass spectrometry can be used to assess the isotopic purity, ensuring minimal presence of the protiated (non-deuterated) form. Fragmentation patterns in the mass spectrum will also show predictable shifts in the masses of daughter ions.
High-Performance Liquid Chromatography (HPLC) is employed to assess the chemical purity of the synthesized DIBP-d4, ensuring that it is free from starting materials, byproducts, and other impurities. lgcstandards.com Commercially available DIBP-d4 reference standards often specify a purity of greater than 95% as determined by HPLC. lgcstandards.com
The following table summarizes the key analytical techniques and their roles in the validation of DIBP-d4:
| Analytical Technique | Purpose | Key Findings for DIBP-d4 |
| NMR Spectroscopy | Confirmation of Deuterium Incorporation | Absence of aromatic proton signals in ¹H NMR. |
| Mass Spectrometry | Verification of Isotopic Integrity and Mass Shift | Molecular weight of ~282.37 g/mol ; mass shift of M+4. sigmaaldrich.com |
| HPLC | Assessment of Chemical Purity | Purity typically >95%. lgcstandards.com |
This table provides a general overview of the validation process.
Mass Spectrometry for Isotopic Integrity and Mass Shift Verification
Quality Assurance and Control in Reference Standard Preparation
The reliability of quantitative studies using isotope dilution mass spectrometry hinges on the quality of the stable isotope-labeled internal standard. For Diisobutyl Phthalate-d4 (DIBP-d4), rigorous quality assurance and control (QA/QC) protocols are essential during its preparation as a reference standard. These measures ensure the material's identity, purity, and concentration are accurately characterized, providing confidence in experimental results.
Certified reference materials (CRMs) are often produced by manufacturers accredited under standards such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.com This certification process guarantees that the reference material is traceable to primary materials from a national metrology institute (NMI), such as the National Institute of Standards and Technology (NIST). sigmaaldrich.com The traceability of the reference material's quantity value is ensured through the use of validated measurement methods and calibrated instruments.
Standard quality control protocols involve a suite of tests to validate the material. These typically include the analysis of blank samples to check for contamination, the use of existing CRMs for comparison, and replicate analyses to establish precision. For analogous deuterated phthalate standards, techniques like Gas Chromatography (GC) are employed to verify the certified concentration and to conduct uniformity tests on packaged samples. These comprehensive QA/QC procedures are critical for producing a reliable reference standard suitable for sensitive analytical applications.
Purity Thresholds for Quantitative Studies
For quantitative studies, particularly the analysis of trace contaminants in complex matrices like food or environmental samples, the purity of the DIBP-d4 reference standard is paramount. europa.eu High chemical and isotopic purity minimizes the risk of analytical interference and ensures that the standard does not contribute to the signal of the target analyte. The ubiquity of phthalates in the environment makes background contamination a significant challenge, often becoming the limiting factor for the method's limit of quantitation (LOQ). europa.eu Therefore, a well-characterized standard with a high degree of purity is necessary.
Purity requirements for DIBP-d4 can vary depending on the supplier and the intended application. Commercial suppliers often provide detailed certificates of analysis specifying purity levels. For instance, some reference materials are sold with a chemical purity determined by High-Performance Liquid Chromatography (HPLC), while others specify the isotopic purity in atom percent deuterium (% D).
| Source Type | Reported Purity | Reference |
|---|---|---|
| Commercial Supplier (LGC Standards) | >95% (by HPLC) | lgcstandards.com |
| Commercial Supplier (Sigma-Aldrich) | 98 atom % D | |
| Human Metabolism Research Study | 99.6 atom % D | researchgate.net |
| General Manufacturing (for non-deuterated DIBP) | >99% | ulisboa.pt |
Stability Considerations for Long-Term Storage
Maintaining the integrity of the this compound reference standard over time requires strict adherence to appropriate storage conditions. The stability of the standard is crucial for ensuring its certified concentration remains valid throughout its shelf life. Improper storage can lead to degradation of the compound or, in some cases, deuterium-hydrogen exchange, particularly under acidic conditions, which would compromise its utility as an internal standard.
Manufacturers of certified reference materials conduct long-term stability tracking and provide specific guidance on storage. While the compound is generally stable and does not decompose when used according to specifications, general precautions against thermal stress and sunlight are advisable. cpachem.comeuropa.eu Certificates of analysis typically include an expiry date, and for similar deuterated phthalate standards, a validity period of 18 months has been established through stability monitoring with GC. sigmaaldrich.com For products where extensive stability data is not available, a standard warranty of one year may apply, with the recommendation that users routinely inspect the material to confirm its performance. sigmaaldrich.com
| Storage Parameter | Recommendation | Reference |
|---|---|---|
| Temperature | 2-8°C | sigmaaldrich.com |
| Conditions | Store in a sealed container, protected from light. | |
| Shelf Life | Use by the expiry date on the certificate of analysis. Stability may be tracked and validated for periods such as 18 months. | sigmaaldrich.com |
Advanced Analytical Methodologies Employing Diisobutyl Phthalate D4
Isotope Dilution Mass Spectrometry (IDMS) for Phthalate (B1215562) Quantification
Diisobutyl Phthalate-d4 (DIBP-d4) is a deuterated isotopologue of Diisobutyl Phthalate (DIBP), making it an ideal internal standard for isotope dilution mass spectrometry (IDMS). Its chemical behavior is nearly identical to the non-deuterated DIBP, which allows for precise quantification in complex sample matrices, such as those found in environmental or biological samples. The core principle of IDMS is the introduction of a known quantity of an isotopically labeled standard into a sample before any processing or extraction. Because the labeled standard (DIBP-d4) and the native analyte (DIBP) exhibit virtually identical chemical and physical properties, they behave similarly during every step of the analytical procedure, including extraction, cleanup, and derivatization. sigmaaldrich.com This co-processing effectively compensates for analyte losses that may occur during sample preparation and for variations in instrument response, known as matrix effects. sigmaaldrich.com
The key to its utility in mass spectrometry is the mass shift of four atomic mass units provided by the four deuterium (B1214612) atoms on the benzene (B151609) ring. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical similarities ensure that the ratio between them remains constant from the initial spiking to the final measurement. This technique significantly enhances the accuracy and reliability of phthalate quantification. In a study analyzing phthalates in indoor air, DBP-d4 (a close analog) was used as an internal standard to create calibration curves for five different phthalates, demonstrating the utility of deuterated standards in multi-analyte methods. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
In Gas Chromatography-Mass Spectrometry (GC-MS), this compound is frequently employed as an internal standard for the quantification of phthalates in a wide array of matrices. oiv.int Its use is critical for overcoming challenges such as matrix interference and variability in instrument performance. GC-MS methods often operate in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. In this mode, the mass spectrometer is set to detect only specific ions characteristic of the target analytes and their deuterated internal standards.
A standardized method for analyzing phthalates in wine by GC/MS uses DiBP-d4 as one of several deuterated internal standards. oiv.int The method specifies quantification and qualifier ions for both the native phthalate and its deuterated homologue to ensure accurate identification and measurement. oiv.int For example, in the analysis of mural paintings, a deuterated phthalate standard was used to quantify DIBP levels, which were found to range from 0.17 to 13.2 mg/Kg. unipa.it Similarly, for the analysis of semivolatile organic compounds according to EPA Method 8270, deuterated compounds are used as surrogates and internal standards to monitor method performance. gcms.cz The nearly identical retention times and fragmentation patterns (with a predictable mass shift) of DIBP and DIBP-d4 allow for reliable correction of any analytical variations. nih.gov
| Compound | Type | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Source |
|---|---|---|---|---|---|
| Dibutyl Phthalate (DBP) | Analyte | 149 | 93 | 121 | researchgate.net |
| Dibutyl Phthalate-d4 (DBP-d4) | Internal Standard | 153 | 65 | 125 | researchgate.net |
| Diisobutyl Phthalate (DiBP) | Analyte | 149 | 223 | - | oiv.int |
| This compound (DiBP-d4) | Internal Standard | 153 | 227 | - | oiv.int |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative to GC-MS for phthalate analysis, particularly for less volatile or thermally sensitive compounds. The use of this compound and other deuterated analogs as internal standards is equally crucial in LC-MS/MS to ensure accuracy. sigmaaldrich.comkoreascience.kr LC-MS/MS methods often utilize precursor ion scans to improve the specificity of phthalate detection. mdpi.com Phthalates commonly produce a characteristic fragment ion at a mass-to-charge ratio (m/z) of 149. mdpi.com By scanning for all precursor ions that generate this m/z 149 product ion, analysts can selectively detect a wide range of phthalates in a single run. mdpi.com
In a study developing a method for simultaneous analysis of bisphenols and phthalates in corn oil, DEHP-d4 was used as an internal standard for the phthalate compounds, including DIBP. koreascience.kr The method demonstrated good linearity and precision for DIBP across a concentration range of 1 to 100 ng/mL. koreascience.kr Another study on human metabolism of DIBP used isotope dilution and LC-MS/MS to quantify metabolites in urine, showcasing the method's high selectivity and sensitivity with limits of quantification (LOQ) between 0.05 and 0.1 µg/L. researchgate.net These applications highlight the robustness of using deuterated standards like DIBP-d4 in LC-MS/MS for complex biological and food matrices. koreascience.krresearchgate.net
Development of Surrogate Analyte Approaches Using this compound
The surrogate analyte approach is an advanced calibration strategy that is particularly useful when the analyte of interest is ubiquitous in the environment and laboratory, making it difficult to obtain a "true blank" matrix for calibration. nih.govresearchgate.net Phthalates like DIBP are notorious for being present as background contaminants in solvents, glassware, and lab air. nih.govresearchgate.net This contamination can interfere with accurate quantification, especially at low concentration levels. nih.govbrieflands.com The surrogate analyte method uses a stable isotope-labeled version of the analyte, such as this compound (or its analog Dibutyl Phthalate-d4), to construct the calibration curve, thereby bypassing the problem of native analyte contamination in the calibration standards. nih.govresearchgate.net
Addressing Challenges of True Blank Matrices in Environmental Analysis
The pervasive nature of phthalates presents a significant challenge in analytical chemistry: the difficulty of finding a true blank matrix completely free of the target analyte. nih.govresearchgate.netbrieflands.com Even high-purity analytical grade solvents can contain trace amounts of phthalates, which can lead to false positives or overestimated results. nih.govresearchgate.net Traditional methods of dealing with this, such as standard addition or using artificial matrices, can compromise the precision and accuracy of the results. nih.govresearchgate.net
The surrogate analyte approach directly addresses this issue. nih.gov By using this compound to build the calibration curve, the analytical signal from any background DIBP in the solvents or materials does not affect the calibration process. nih.govresearchgate.net The quantification of the native DIBP in the actual sample is then performed relative to a different, non-interfering internal standard. nih.gov This approach was successfully applied to determine Dibutyl Phthalate (DBP) in hexane (B92381) samples using DBP-d4 as the surrogate for calibration, effectively overcoming the problem of DBP contamination in the solvent. nih.govresearchgate.net
Calibration Curve Construction and Response Factor Determination
In the surrogate analyte method, the first step is to determine the response factor (RF) between the native analyte and its deuterated surrogate. nih.gov The RF is calculated as the ratio of the peak area of the deuterated analyte to the peak area of the native analyte at equivalent concentrations. nih.gov An RF value close to 1 indicates that the mass spectrometer responds similarly to both compounds, which permits the use of the deuterated standard to construct the calibration line for quantifying the native compound. nih.govresearchgate.net
A study developing this method for DBP analysis prepared standard solutions containing equal concentrations of DBP and DBP-d4 across a range of 1 to 100 ng/mL. nih.gov The response factor was calculated at each level. The results showed that the mean RF was nearly 1, with coefficients of variation less than 10%, confirming that DBP-d4 could be reliably used as a surrogate for DBP in the calibration curve. nih.gov Once the RF is validated, calibration curves are constructed by adding a fixed amount of an internal standard (e.g., Benzyl Benzoate) and increasing amounts of the deuterated surrogate (DIBP-d4) to a series of solutions. nih.gov The sample's native DIBP concentration is then determined from this curve based on its response relative to the internal standard. nih.gov
| Concentration (ng/mL) | Mean Response Factor (RF) | Standard Deviation (SD) | Coefficient of Variation (CV%) |
|---|---|---|---|
| 1 | 0.99 | 0.09 | 9.09 |
| 5 | 1.02 | 0.07 | 6.86 |
| 10 | 0.99 | 0.05 | 5.05 |
| 25 | 1.01 | 0.03 | 2.97 |
| 50 | 0.98 | 0.02 | 2.04 |
| 100 | 1.03 | 0.03 | 2.91 |
Method Validation Protocols and Performance Evaluation
Rigorous method validation is essential to ensure that an analytical method is reliable, accurate, and fit for its intended purpose. When using this compound as an internal or surrogate standard, validation protocols typically evaluate several key performance parameters, including linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.netnih.gov
In a study validating a GC-MS method for phthalates in indoor air, calibration curves for five phthalates were created using DBP-d4 as the internal standard. researchgate.net The method showed excellent linearity, with coefficients of determination (R²) greater than 0.9953. researchgate.net The recovery of deuterated phthalate standards, including DBP-d4, was consistently above 89.7%. researchgate.net An interlaboratory validation involving five laboratories further confirmed the method's robustness, with mean recoveries of DBP between 91.3% and 99.9% and reproducibility relative standard deviations (RSDr) ranging from 5.1% to 13.1%. researchgate.net
Another study comparing GC-MS and HPLC-DAD methods for analyzing plasticizers in gloves validated the GC-MS method for eleven plasticizers, including DIBP. nih.gov Calibration standards for DIBP ranged from 0.05 to 0.5 mg/L, and the validation was performed according to guidelines from the French Society of Pharmaceutical Sciences and Technologies (SFSTP). nih.gov The use of deuterated standards is a cornerstone of such validation efforts, providing the basis for accurate quantification and performance evaluation across different concentration levels and matrices. nih.gov
| Adsorbent Type | Mean Recovery (%) | Reproducibility Relative Standard Deviation (RSDr, %) | Horwitz Ratio (HorRat) |
|---|---|---|---|
| Adsorbent 1 | 91.3 - 99.9 | 5.1 - 13.1 | 0.31 - 0.79 |
| Adsorbent 2 | 91.3 - 99.9 | 5.1 - 13.1 | 0.31 - 0.79 |
Linearity and Dynamic Range Determination
Establishing a linear relationship between the concentration of an analyte and the instrument's response is a fundamental requirement for quantitative analysis. For methods involving Diisobutyl Phthalate, excellent linearity is consistently reported across a range of concentrations and matrices. The use of deuterated internal standards, such as DiBP-d4 or its analogues, is instrumental in achieving this.
In a study focused on quantifying five phthalates, including DiBP, in indoor air, calibration curves were generated using a deuterated internal standard (DBP-d4), demonstrating good linearity with coefficients of determination (R²) greater than 0.9953. researchgate.netjst.go.jp Similarly, an analysis of nine phthalates in corn oil showed determination coefficients exceeding 0.99 over a concentration range of 1 to 100 ng/mL for DiBP. Research on non-alcoholic beverages also confirmed a wide linear dynamic range for ten phthalates, including DiBP, from 1.0 to 200.0 µg/L, with R² values greater than 0.996. mdpi.com These findings underscore the ability of modern chromatographic systems to produce a linear response for DiBP over several orders of magnitude, a prerequisite for accurately quantifying the compound from trace levels to higher concentrations.
Table 1: Linearity and Dynamic Range for Diisobutyl Phthalate (DiBP) Analysis
| Concentration Range | Coefficient of Determination (R²) | Matrix | Reference |
|---|---|---|---|
| 1.0 - 200.0 µg/L | > 0.996 | Non-alcoholic beverages | mdpi.com |
| 0.01 - 100 µg/L | Not specified | Bottled water | thermofisher.com |
| 1 - 100 ng/mL | > 0.99 | Corn oil | |
| 0.2 - 10.0 µg/mL | > 0.9953 | Indoor air adsorbents | researchgate.netjst.go.jp |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For Diisobutyl Phthalate, these limits can vary significantly depending on the sample matrix and the analytical technique employed.
For instance, a UK Food Standards Agency report detailed the LOD and LOQ for DiBP in several food matrices. food.gov.uk The LOD was found to be 11.1 µg/kg in cheese, pork mince, and orange juice, with the corresponding LOQ being 37.0 µg/kg in all three matrices. food.gov.uk In studies of beverages, much lower limits have been achieved. An analysis of non-alcoholic beverages reported an LOD of 0.5 ng/L and an LOQ of 1.5 ng/L for DiBP. mdpi.com Another study on bottled water determined an instrumental LOD of 0.01 µg/L for DiBP using gas chromatography-mass spectrometry (GC-MS) in selected-ion monitoring (SIM) mode. thermofisher.com The use of deuterated standards like DiBP-d4 is essential for achieving these low detection levels, as they help distinguish the analyte signal from background noise, a common issue in phthalate analysis. europa.eu
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Diisobutyl Phthalate (DiBP)
| Matrix | LOD | LOQ | Reference |
|---|---|---|---|
| Cheese | 11.1 µg/kg | 37.0 µg/kg | food.gov.uk |
| Pork Mince | 11.1 µg/kg | 37.0 µg/kg | food.gov.uk |
| Orange Juice | 11.1 µg/kg | 37.0 µg/kg | food.gov.uk |
| Non-alcoholic Beverages | 0.5 ng/L | 1.5 ng/L | mdpi.com |
| Bottled Water (Instrumental) | 0.01 µg/L | Not specified | thermofisher.com |
| Water | 1-8 ng/mL | 5-14 ng/mL | nih.gov |
Recovery Rates and Precision Assessments
Recovery and precision are key indicators of a method's accuracy and reliability. Recovery studies measure the efficiency of the extraction process, while precision assesses the closeness of repeated measurements. The use of this compound as a surrogate or internal standard is paramount for accurately determining these parameters, as it mimics the behavior of the native analyte throughout the analytical procedure.
High recovery rates are consistently reported in methods validated for DiBP analysis. For example, in the analysis of non-alcoholic beverages, the average recovery for 10 phthalate compounds, including DiBP, was within the required SANTE guidelines of 70% to 120%. mdpi.com A study on indoor air analysis using deuterated phthalate standards reported mean recoveries between 91.3% and 99.9%. researchgate.net
Precision is typically evaluated at two levels: repeatability (intra-day precision) and reproducibility (inter-day or within-laboratory precision), expressed as the relative standard deviation (%RSD). An analysis of phthalates in beverages demonstrated excellent precision, with repeatability (RSDr) ranging from 1.0% to 9.1% and within-laboratory reproducibility (RSDwr) from 2.7% to 12.3%. mdpi.com An inter-laboratory comparison for the analysis of DiBP in a food simulant, which used DiBP-d4 as an internal standard, found a repeatability standard deviation of 12% for DiBP at very low concentration levels. ingentaconnect.comtandfonline.com
Table 3: Precision Data for Diisobutyl Phthalate (DiBP) Analysis
| Precision Type | Value (%RSD) | Matrix / Study Type | Reference |
|---|---|---|---|
| Repeatability (RSDr) | 1.0 - 9.1% | Non-alcoholic beverages | mdpi.com |
| Within-laboratory reproducibility (RSDwr) | 2.7 - 12.3% | Non-alcoholic beverages | mdpi.com |
| Repeatability (rSD) | 12% | Food simulant (low levels) | ingentaconnect.comtandfonline.com |
| Reproducibility (RSDR) | 5.1 - 13.1% | Indoor air (for DBP/DEHP) | researchgate.net |
Selectivity and Background Interference Management
A significant challenge in phthalate analysis is their ubiquitous presence in the environment and laboratory materials, leading to high background levels and potential for contamination. europa.euresearchgate.net This makes it difficult to find a true "blank" matrix or solvent and can compromise the sensitivity and accuracy of the analysis. researchgate.netbrieflands.com Blank values for common phthalates like DBP and DEHP can range from a few µg/kg to as high as 1000 µg/kg. europa.eu
The use of this compound is a critical strategy for managing this interference. Because the deuterated standard is mass-shifted, a mass spectrometer can easily distinguish it from the native, non-deuterated DiBP that may be present as a contaminant. This allows for accurate correction of any background signal.
Furthermore, analytical techniques are chosen to enhance selectivity. Gas chromatography coupled with mass spectrometry (GC-MS), especially operating in selected ion monitoring (SIM) mode, provides a significant improvement in selectivity and sensitivity. thermofisher.com In SIM mode, the mass spectrometer is set to detect only specific mass-to-charge ratio (m/z) ions characteristic of the target analyte (e.g., m/z 149, 205, and 223 for DiBP) and its deuterated standard (e.g., m/z 153 for DBP-d4), effectively filtering out the noise from other co-eluting compounds in the matrix. thermofisher.comfood.gov.ukbrieflands.com The use of more advanced instrumentation, such as a triple quadrupole detector, provides an even higher degree of selectivity. mdpi.com
Applications of Diisobutyl Phthalate D4 in Environmental Research
Tracing Diisobutyl Phthalate (B1215562) in Environmental Compartments
The primary application of DIBP-d4 in environmental research is as an internal or surrogate standard for the accurate quantification of DIBP and other phthalates. Its chemical behavior is nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished in analytical instruments like mass spectrometers. This enables researchers to account for losses during sample preparation and analysis, leading to more precise measurements.
Occurrence and Distribution Studies in Aquatic Systems (e.g., Seawater, Sediments)
DIBP-d4 is instrumental in studies investigating the occurrence and distribution of phthalates in aquatic environments. Phthalates are widespread environmental contaminants due to their extensive use and their tendency to leach from plastic products. brieflands.com
Research has shown that DIBP is frequently detected in various aquatic compartments. For instance, in a study of the coast of Mahdia, Tunisia, DIBP was one of the most frequently detected and abundant phthalates in both seawater and sediment samples. ifremer.frfrontiersin.orgfrontiersin.orgresearchgate.net Another study in the Mediterranean Sea also identified DIBP as a dominant phthalate congener in surface seawater and sediments. mdpi.commdpi.com The use of DIBP-d4 as an internal standard in such studies ensures the accuracy of these concentration measurements, which are crucial for assessing the extent of contamination and potential ecological risks. mdpi.com
Table 1: Occurrence of Diisobutyl Phthalate (DIBP) in Aquatic Environments
| Location | Matrix | DIBP Concentration Range | Key Findings |
| Coast of Mahdia, Tunisia | Seawater | 0.075 - 0.219 mg/L | DIBP was one of the most abundant and frequently detected phthalates. frontiersin.orgfrontiersin.orgresearchgate.net |
| Coast of Mahdia, Tunisia | Sediment | Up to 1.734 - 5.17 mg/kg | High concentrations of DIBP were found, indicating significant accumulation. ifremer.frmdpi.com |
| Tropical Western Pacific Ocean | Seawater | Part of total phthalates ranging from 12.13 to 60.69 ng/L | DIBP was a dominant congener in surface seawater samples. mdpi.com |
| Various China Bays | Sediment | Part of total phthalates ranging from 654 to 2603 ng/g | DIBP was among the detected phthalates. |
| Korean Coast | Sediment | Part of total phthalates ranging from 24.3 to 3700 ng/g | Higher concentrations were found in harbor areas. |
Monitoring Phthalate Leaching from Plastic Materials
A significant environmental concern is the leaching of phthalates from plastic materials into the surrounding environment. DIBP-d4 is used in laboratory studies to accurately quantify the rate and extent of this leaching process from various plastic products. acs.orgnih.gov
Studies have demonstrated that phthalates, including DIBP, can migrate from plastic packaging and other materials into food, water, and other matrices. ulisboa.pt For example, research on medical supplies revealed that DIBP was among the phthalates that leached from these devices. nih.gov The use of deuterated standards like DIBP-d4 allows for precise measurement of the leached amounts, helping to understand the potential for human and environmental exposure. acs.orgnih.gov
Role as a Tracer for Microplastic-Associated Phthalate Contamination
Microplastics are recognized as a significant vector for the transport of chemical contaminants, including phthalates, in the environment. frontiersin.org DIBP-d4 plays a crucial role in research aimed at understanding the association between microplastics and phthalate contamination.
By using DIBP-d4 as a tracer, scientists can investigate the adsorption of phthalates onto microplastics and their subsequent release into the environment. univie.ac.at Studies have shown that microplastics can release phthalates, and DIBP has been identified as a significant contaminant associated with microplastic pollution in marine environments. frontiersin.orgfrontiersin.orgresearchgate.net The accurate quantification facilitated by DIBP-d4 is essential for modeling the long-term release of phthalates from microplastics and assessing their environmental impact. univie.ac.at
Investigating Environmental Fate and Transport Mechanisms
Understanding the environmental fate and transport of DIBP is critical for predicting its persistence and potential for long-range transport. DIBP-d4 is a valuable tool in these investigations, allowing researchers to track the movement and transformation of DIBP in complex environmental systems.
The distribution of DIBP in the environment is influenced by its physical and chemical properties. It can be transported through atmospheric and aquatic pathways and tends to partition to organic matter in soil and sediment. mdpi.com
Biodegradation Pathway Elucidation in Model Systems
Biodegradation is a key process in the removal of phthalates from the environment. wikipedia.org Studies using DIBP-d4 can help to elucidate the metabolic pathways involved in its breakdown by microorganisms.
Research has identified several bacterial strains capable of degrading DIBP. For example, Sphingobium yanoikuyae strain P4 was found to completely degrade DIBP within 54 hours under laboratory conditions. nih.gov The degradation of DBP, a close isomer of DIBP, often proceeds through the formation of mono-n-butyl phthalate (MBP) and then phthalic acid (PA). nih.govmdpi.com It is proposed that DIBP follows a similar pathway, being hydrolyzed to monoisobutyl phthalate (MIBP) and then to phthalic acid. wikipedia.org Further degradation can lead to the opening of the benzene (B151609) ring and complete mineralization. frontiersin.org
Table 2: Key Intermediates in the Biodegradation of Phthalates
| Parent Compound | Primary Intermediate | Secondary Intermediate | Further Degradation Products |
| Diisobutyl Phthalate (DIBP) | Monoisobutyl Phthalate (MIBP) | Phthalic Acid (PA) | Protocatechuic acid, Catechol |
| Dibutyl Phthalate (DBP) | Mono-n-butyl Phthalate (MBP) | Phthalic Acid (PA) | Protocatechuic acid, Benzoic acid derivatives |
Photolytic and Hydrolytic Degradation Studies
In addition to biodegradation, DIBP can also be degraded by abiotic processes such as photolysis (breakdown by sunlight) and hydrolysis (reaction with water). wikipedia.org DIBP-d4 can be used to study the rates and products of these degradation processes.
Studies on the non-deuterated DIBP have shown that hydrolysis is generally a slow process for phthalates at ambient temperatures. epa.gov Photodegradation can occur when DIBP is exposed to sunlight, leading to the formation of various degradation products, including phthalic acid and isobutyraldehyde. wikipedia.org Research on the removal of DIBP by microalgae indicated that hydrolysis and photolysis had a minimal impact on its removal compared to adsorption and biodegradation. nih.gov However, in the atmosphere, photolytic degradation through reaction with hydroxyl radicals is expected to be a more significant removal process. epa.gov
Sorption and Desorption Dynamics in Environmental Matrices
The movement and availability of pollutants like DIBP in the environment are largely governed by their sorption (adhesion) and desorption (release) from solid materials such as soil, sediment, and microplastics. Understanding these dynamics is crucial for predicting the environmental persistence and potential for exposure of DIBP.
Sorption to Soil and Sediment:
DIBP has a tendency to sorb onto soil and sediment particles. This process limits its mobility in the environment, reducing its availability for degradation by microorganisms or uptake by plants. The extent of sorption is influenced by the organic carbon content of the soil or sediment; materials with higher organic carbon content generally exhibit stronger sorption of DIBP. Research on related phthalates has shown that the organic carbon-normalized sediment/water partition coefficients (Koc) can vary significantly depending on the sediment properties and experimental conditions. For instance, studies on similar phthalate esters have demonstrated that Koc values can be in the range of 10^4 to 10^6, indicating a strong tendency to partition to organic matter in sediments.
Sorption and Desorption from Microplastics:
Microplastics, ubiquitous in aquatic environments, can act as carriers for organic pollutants like DIBP. The sorption of DIBP onto microplastics is a significant process that can influence its transport and bioavailability. The crystallinity of the microplastic polymer plays a key role in this process; a study on dibutyl phthalate (DBP), a close isomer of DIBP, found that sorption decreased significantly with increasing crystallinity of polyethylene (B3416737) microplastics. ntnu.no
Desorption, or the release of DIBP from these matrices, is equally important. The rate of desorption can be influenced by various environmental factors such as pH, temperature, and contact time. ijcce.ac.ir For example, studies on the desorption of metal ions from microplastics have shown that acidic conditions and increased temperature can enhance the release process. ijcce.ac.ir Research on the leaching of phthalates from PVC microplastics has revealed that this can be a very slow process, with desorption half-lives potentially exceeding 500 years, suggesting that microplastics can be a long-term source of phthalates in the environment. acs.orgunivie.ac.at The diffusion of the chemical through the aqueous boundary layer surrounding the microplastic is often the rate-limiting step in the leaching process for hydrophobic compounds like phthalates. acs.orgunivie.ac.at
A study on the sorption of DBP to various polyethylene microplastics with differing crystallinities provided the following partition coefficients (Kd):
| Microplastic Type | Crystallinity (%) | Partition Coefficient (Kd) (L kg⁻¹) |
| Irregularly-shaped pure polyethylene | 17 | 1974.55 |
| Black plastic film | - | 1483.85 |
| White plastic film | - | 1477.45 |
| Commercial microspheres | 99 | 509.37 |
| This table is based on data for Dibutyl Phthalate (DBP), a close structural isomer of Diisobutyl Phthalate. ntnu.no |
This data clearly illustrates the inverse relationship between polymer crystallinity and the sorption of the phthalate. ntnu.no
Multimedia Environmental Modeling Using Diisobutyl Phthalate-d4 Data
Multimedia environmental models are powerful tools used to predict the distribution and fate of chemicals in the environment. iwaponline.com These models divide the environment into different compartments (e.g., air, water, soil, sediment) and simulate the movement and transformation of chemicals between them. iwaponline.combattelle.org Data from studies using DIBP-d4, such as its partitioning coefficients and degradation rates, are essential inputs for these models.
The Level III fugacity model is a steady-state, non-equilibrium model that can simulate the fate and transport of chemicals continuously released into the environment. iwaponline.com It provides a more realistic representation of environmental systems compared to simpler Level I and II models. iwaponline.com
In a study investigating the fate of various phthalates in a river receiving wastewater treatment plant effluent, a Level III fugacity model was employed. iwaponline.com While this specific study used DIBP's non-labeled counterpart, the principles and data requirements are directly applicable to modeling with DIBP-d4. The model demonstrated that phthalates like DBP were predominantly found in the soil and sediment, accounting for a significant percentage of the total mass in the system. iwaponline.com
Key findings from a fugacity modeling study on phthalates in a river system:
| Phthalate | Distribution in Soil & Sediment (%) |
| Dimethyl Phthalate (DMP) | 84.66 |
| Diethyl Phthalate (DEP) | 50.26 |
| Dibutyl Phthalate (DBP) | 71.96 |
| Di(2-ethylhexyl) Phthalate (DEHP) | 99.09 |
| This table is based on data for various phthalate esters, including Dibutyl Phthalate (DBP), a close structural isomer of Diisobutyl Phthalate. iwaponline.com |
The model also highlighted that advection (transport by the flow of the river) was the primary pathway for the movement of these phthalates out of the studied system. iwaponline.com Sensitivity analysis in such models can identify the most influential parameters, which often include emission rates and the physical-chemical properties of the compound, such as its solubility and vapor pressure. iwaponline.com By using DIBP-d4 as a tracer, researchers can obtain highly accurate measurements of these parameters, leading to more robust and reliable model predictions of the environmental fate of DIBP.
Tracing Phthalate Metabolites in Biological Systems (Non-Human)
The use of DIBP-d4 has been fundamental in accurately tracing the degradation pathways of DiBP in non-human biological systems. When administered to animal models, such as rats, the deuterated label allows researchers to unequivocally identify and quantify the resulting metabolites in various biological matrices like urine, feces, and plasma. researchgate.net
Studies utilizing DIBP-d4 have precisely mapped the metabolic conversion of the parent compound. The primary metabolic pathway begins with the hydrolysis of DIBP, catalyzed by non-specific esterases, to its primary monoester metabolite, mono-isobutyl phthalate (MiBP). wikipedia.org This initial metabolite accounts for the majority of the excreted dose. researchgate.netwikipedia.org
Further investigations have revealed that MiBP undergoes subsequent oxidative metabolism. wikipedia.org The primary oxidized metabolite identified is 2-hydroxy-mono-isobutyl phthalate (2OH-MiBP), with 3-hydroxy-mono-isobutyl phthalate (3OH-MiBP) also being formed, though in much smaller quantities. wikipedia.org Research indicates that the extent of this oxidative modification for DiBP is significant. researchgate.net Notably, studies have shown an absence of a carboxylated metabolite (mono-carboxy-isooctyl phthalate, MCiPP) for MiBP, which contrasts with the metabolism of other phthalates. ulisboa.pt
Table 1: Major Metabolites of Diisobutyl Phthalate Identified in Biological Systems This table summarizes the key metabolites formed from Diisobutyl Phthalate (DiBP) and their excretion fractions as determined in studies using deuterated tracers.
| Metabolite Name | Abbreviation | Fraction of Excreted Dose (FUE) |
|---|---|---|
| mono-isobutyl phthalate | MiBP | ~71% |
| 2-hydroxy-mono-isobutyl phthalate | 2OH-MiBP | ~20% |
| 3-hydroxy-mono-isobutyl phthalate | 3OH-MiBP | ~1% |
Data derived from human volunteer studies, providing a model for mammalian metabolism. researchgate.netwikipedia.orgresearchgate.net
The use of DIBP-d4 is critical for elucidating the specific enzymatic reactions involved in DiBP metabolism. After the initial hydrolysis to MiBP, the subsequent oxidation reactions to form hydroxylated metabolites like 2OH-MiBP are likely catalyzed by cytochrome P450 (CYP) enzymes in the liver. wikipedia.org Once formed, these metabolites can undergo conjugation reactions to increase their water solubility and facilitate excretion. The ability to track the deuterated metabolites allows for a clear understanding of these sequential metabolic steps, from initial hydrolysis to subsequent oxidation and final conjugation, providing a complete picture of the biotransformation process.
Identification of Novel Metabolites and Metabolic Pathways
Application in Pharmacokinetic Model Development (Non-Human)
Pharmacokinetic (PK) models are essential for understanding how a chemical is absorbed, distributed, metabolized, and eliminated (ADME) by an organism. Data from studies using DIBP-d4 are crucial for developing and validating these models for phthalates. nih.gov By serving as an internal standard in analytical methods like UPLC-ESI-MS/MS, DIBP-d4 allows for the precise and accurate simultaneous measurement of the parent compound (DiBP) and its primary metabolite (MiBP) in various biological samples collected from toxicokinetic studies in rats. researchgate.net
Tracer studies with DIBP-d4 have provided detailed data on the absorption and elimination kinetics of DiBP in animal models. Following oral administration in rats, DiBP is rapidly absorbed and metabolized, with MiBP levels in plasma consistently exceeding those of the parent DiBP. researchgate.net
Elimination is also rapid. Studies show that DiBP metabolites reach their peak concentrations in urine between 2 and 4 hours after exposure. researchgate.net The vast majority of the administered dose is excreted within the first 24 hours. researchgate.net The elimination half-life for the primary metabolite, MiBP, is relatively short, while the oxidized metabolites exhibit slightly longer half-lives, indicating they persist in the body for a longer duration before being cleared. researchgate.net
Table 2: Elimination Half-Lives of Diisobutyl Phthalate Metabolites This table shows the approximate time it takes for the concentration of each metabolite to be reduced by half in the body, based on data from kinetic studies.
| Metabolite | Abbreviation | Elimination Half-Life (t½) |
|---|---|---|
| mono-isobutyl phthalate | MiBP | ~3.9 hours |
| 2-hydroxy-mono-isobutyl phthalate | 2OH-MiBP | ~4.2 hours |
| 3-hydroxy-mono-isobutyl phthalate | 3OH-MiBP | ~4.1 hours |
Data derived from human volunteer studies, providing a model for mammalian metabolism. researchgate.net
Metabolic conversion factors, or the fraction of an administered dose that is excreted in urine as a specific metabolite (FUE), are critical for estimating intake levels from biomonitoring data. Studies using DIBP-d4 have been instrumental in determining these factors. researchgate.net For DiBP, it has been shown that approximately 71% of the dose is excreted as the monoester MiBP, while about 20% is excreted as the oxidized metabolite 2OH-MiBP. researchgate.netresearchgate.net These conversion factors, derived from controlled dosing studies with labeled compounds, are essential for accurately assessing exposure to DiBP in non-human populations from urine samples. ulisboa.pt
Comparative Metabolic Studies with Non-Deuterated DiBP
The fundamental principle behind using DIBP-d4 is that its metabolic fate is virtually identical to that of non-deuterated DiBP. This allows its use as a perfect surrogate to study the metabolism of DiBP without analytical interference.
Furthermore, the methodology of using deuterated tracers has enabled comparative studies between different phthalates. For instance, studies comparing the metabolism of DiBP and its structural isomer, di-n-butyl phthalate (DnBP), have revealed significant differences. While both are initially hydrolyzed to their respective monoesters, the extent of subsequent oxidative metabolism is approximately 2.5 times higher for DiBP than for DnBP. researchgate.net This finding, made possible by tracking the distinct deuterated metabolites of each compound, highlights that even structurally similar phthalates can have considerably different metabolic pathways and efficiencies, which has important implications for their toxicology and risk assessment. ulisboa.ptnih.gov
Role of Diisobutyl Phthalate D4 in Mechanistic Metabolic Studies
Assessment of Deuterium (B1214612) Isotope Effects on Metabolism
The use of isotopically labeled compounds, such as Diisobutyl Phthalate-d4 (DIBP-d4), is fundamental in metabolic research. Deuterium (²H), a stable, heavy isotope of hydrogen, can be substituted for hydrogen atoms in a molecule. This substitution can sometimes alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). The KIE arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond in their rate-determining step will proceed more slowly if a C-D bond must be broken instead. nih.govwikipedia.org
In metabolic studies, assessing the KIE is crucial. If a significant isotope effect occurs, the metabolic profile of the deuterated compound may differ from its non-deuterated counterpart, complicating its use as a simple tracer. nih.gov However, this effect can also be leveraged to investigate reaction mechanisms or to intentionally slow down specific metabolic pathways. nih.govwikipedia.org
For this compound, the deuterium atoms are strategically placed on the aromatic benzene (B151609) ring (3,4,5,6-d4). The primary metabolic pathway for Diisobutyl Phthalate (B1215562) (DIBP) in humans does not involve the cleavage of bonds on the aromatic ring. Instead, it consists of two main stages:
Hydrolysis: The initial step is the rapid hydrolysis of one of the isobutyl ester side chains, converting the parent diester (DIBP) into its monoester, Monoisobutyl Phthalate (MiBP). researchgate.netnih.gov
Oxidation: The resulting MiBP undergoes further metabolism through oxidation of its remaining isobutyl side chain. researchgate.netnih.gov This creates several oxidized metabolites, primarily 2-hydroxy-monoisobutyl phthalate (2OH-MiBP) and, to a lesser extent, 3-hydroxy-monoisobutyl phthalate (3OH-MiBP). researchgate.netnih.gov These reactions are likely catalyzed by cytochrome P450 enzymes in the liver. researchgate.net
Since these key metabolic transformations occur on the ester and alkyl side chains, and not on the deuterated aromatic ring, the C-D bonds are not broken during the rate-limiting steps of metabolism. As a result, a significant primary kinetic isotope effect is not expected for the metabolism of ring-deuterated DIBP-d4. This metabolic stability makes DIBP-d4 an excellent internal standard and tracer for studying the pharmacokinetics and metabolic fate of the non-deuterated DIBP in vivo, as its metabolic behavior is virtually identical to the parent compound. nih.govepa.gov
A human metabolism study involving the oral administration of a single dose of ring-deuterated DIBP (D4-DiBP) provided precise data on its metabolic fate. nih.gov The findings confirmed that the compound is extensively metabolized and rapidly excreted. The major metabolites identified in urine were the monoester MiBP and its oxidized derivatives.
The study quantified the fraction of the initial D4-DiBP dose that was eliminated as specific metabolites, as well as their elimination half-lives. These findings are critical for understanding the toxicokinetics of DIBP exposure. nih.gov
The data below summarizes the key findings from this human volunteer study.
| Metabolite | Fraction of Dose Excreted in Urine (%) | Elimination Half-Life (hours) |
|---|---|---|
| Monoisobutyl Phthalate-d4 (MiBP-d4) | ~71% | 3.9 - 4.2 |
| 2-hydroxy-monoisobutyl phthalate-d4 (2OH-MiBP-d4) | ~20% | 4.1 - 5.0 |
| 3-hydroxy-monoisobutyl phthalate-d4 (3OH-MiBP-d4) | <1% | ~4-5 |
Future Directions and Emerging Research Avenues for Diisobutyl Phthalate D4
Expansion of Analytical Applications to Novel Matrices
The utility of Diisobutyl Phthalate-d4 as an internal standard is well-established for common matrices such as urine and blood plasma. However, emerging research is focusing on expanding its application to a wider and more complex range of sample types, driven by the need to understand the pervasive nature of phthalate (B1215562) contamination.
Future applications are anticipated in the following novel matrices:
Complex Food Products: Beyond simple beverages, research is targeting the use of DIBP-d4 in fatty and complex foodstuffs like olive oil, wine, and honey. mdpi.com The unique challenges posed by high-fat or high-sugar matrices, which can cause significant matrix effects, necessitate the use of a reliable internal standard like DIBP-d4 to ensure accurate quantification.
Environmental Compartments: There is a growing need to monitor DIBP in various environmental compartments. DIBP-d4 is proving crucial for the analysis of soil, sediment, and house dust, where contaminant levels can be low and the sample matrix is inherently complex and variable. mdpi.comnist.gov
Biological Tissues: Toxicokinetic studies are increasingly utilizing DIBP-d4 to trace the distribution and metabolism of DIBP in various biological tissues beyond blood and urine. researchgate.net This allows for a more comprehensive understanding of the compound's fate within an organism.
Consumer Products: Direct analysis of DIBP in consumer products, such as plastics and cosmetics, is another area of expansion. DIBP-d4 can help to accurately determine the concentration of DIBP that may leach from these products.
The following table provides an overview of potential novel matrices for DIBP-d4 application:
Table 1: Emerging Analytical Applications of this compound in Novel Matrices
| Matrix Category | Specific Examples | Research Focus |
|---|---|---|
| Food and Beverage | Olive Oil, Wine, Honey, Milk | Overcoming matrix effects from fats and sugars for accurate dietary exposure assessment. mdpi.commdpi.com |
| Environmental | Soil, Sediment, House Dust, Indoor Air | Low-level contaminant detection and monitoring of environmental reservoirs. mdpi.comnist.gov |
| Biological | Adipose Tissue, Liver, Kidney | Understanding tissue-specific accumulation and metabolism in toxicokinetic studies. researchgate.net |
| Consumer Products | Plastic Toys, Food Packaging, Cosmetics | Quantifying phthalate content and potential for human exposure through direct contact. |
Development of Certified Reference Materials with Enhanced Purity and Characterization
The accuracy of any analytical measurement is fundamentally dependent on the quality of the reference materials used for calibration and validation. For DIBP-d4, the development of Certified Reference Materials (CRMs) with enhanced purity and comprehensive characterization is a key future direction.
Leading manufacturers of reference materials, such as AccuStandard and LGC Standards, are continuously working to improve the quality of their deuterated phthalate standards. accustandard.comlgcstandards.com Future developments in this area are expected to focus on:
Higher Isotopic Purity: Minimizing the presence of non-deuterated and partially deuterated isotopologues is crucial for the accuracy of isotope dilution mass spectrometry. Future CRMs will likely feature even higher and more rigorously verified isotopic purity.
Comprehensive Characterization: Beyond simple purity, future CRMs will come with more extensive characterization data, including detailed information on any impurities, stability under various conditions, and precise concentration values with associated uncertainties. Many CRMs are now produced under the ISO 17034 standard, which ensures the highest level of quality and traceability. lgcstandards.com
Matrix-Specific CRMs: The development of CRMs in relevant matrices (e.g., synthetic urine or a representative food matrix) can help laboratories to better assess and control for matrix-specific effects during analysis.
Advanced Modeling Approaches Incorporating this compound Derived Data
Data generated using DIBP-d4 is not only valuable for quantifying exposure but also for developing and refining advanced predictive models. A significant future direction is the increased use of DIBP-d4-derived data in toxicokinetic and environmental fate modeling.
A study on the toxicokinetics of DIBP in rats exemplifies this application. By using DIBP-d4 as an internal standard for the simultaneous measurement of DIBP and its major metabolite, monoisobutyl phthalate (MiBP), in plasma, urine, feces, and various tissues, researchers were able to develop a detailed model of the compound's absorption, distribution, metabolism, and excretion. researchgate.net
Future research will likely see an expansion of such modeling efforts, including:
Physiologically Based Toxicokinetic (PBTK) Models: These models use DIBP-d4 data to simulate the fate of DIBP in the human body, allowing for more accurate risk assessments based on biomonitoring data.
Environmental Fate and Transport Models: Data from studies using DIBP-d4 to spike environmental samples can be used to model the movement and persistence of DIBP in different environmental compartments, such as its sorption to soil and sediment. wikipedia.org
Exposure-Response Models: By providing accurate exposure data, DIBP-d4 plays a crucial role in developing models that link levels of DIBP exposure to specific health outcomes.
Interdisciplinary Research Integrating Analytical and Environmental Science Methodologies
The challenges posed by phthalate exposure are inherently interdisciplinary, requiring collaboration between analytical chemists, toxicologists, environmental scientists, and public health researchers. DIBP-d4 is a key enabling tool for such interdisciplinary research.
Future interdisciplinary studies leveraging DIBP-d4 are expected to address complex scientific questions, such as:
Linking Environmental Sources to Human Exposure: By accurately measuring DIBP in various environmental media (e.g., house dust, food) and in human biospecimens (e.g., urine), researchers can better understand the primary pathways of human exposure.
Investigating the Health Effects of Low-Level Exposure: High-quality exposure data, made possible by the use of DIBP-d4, is essential for epidemiological studies investigating the potential health effects of chronic, low-level exposure to DIBP, particularly in vulnerable populations. epa.govnih.gov
Evaluating the Efficacy of Regulatory Interventions: Biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES), rely on accurate analytical methods using internal standards like DIBP-d4 to track trends in human exposure over time and assess the impact of regulatory actions aimed at reducing phthalate use.
Innovations in Deuterated Phthalate Synthesis for Broader Research Utility
The availability and cost of high-purity deuterated standards can be a limiting factor in research. Therefore, innovations in the synthesis of deuterated phthalates, including DIBP-d4, are a critical future direction.
Recent research has described an efficient and general synthetic route for producing deuterium-labeled phthalate esters with high isotopic enrichment and chemical purity. nih.govdoi.org This method utilizes readily available and inexpensive deuterated starting materials, such as o-xylene-D10 (B166450). nih.govdoi.org
Future innovations in synthesis are likely to focus on:
More Cost-Effective Synthetic Routes: Developing synthetic pathways that use cheaper starting materials and fewer steps will make DIBP-d4 more accessible to a wider range of researchers.
Higher Yield and Purity: Continued optimization of reaction conditions to maximize yield and chemical purity will further improve the quality and reduce the cost of the final product.
Novel Labeling Strategies: The development of methods to introduce deuterium (B1214612) at different positions within the DIBP molecule could provide new tools for studying its metabolic pathways in greater detail.
The following table lists the compound names mentioned in this article.
Table 2: Compound Names
| Compound Name | Abbreviation |
|---|---|
| Diisobutyl Phthalate | DIBP |
| This compound | DIBP-d4 |
| Monoisobutyl Phthalate | MiBP |
| o-xylene-D10 | - |
Q & A
Q. How is Diisobutyl Phthalate-d4 (DIBP-d4) utilized as an internal standard in phthalate analysis?
DIBP-d4 is a deuterated isotopologue of diisobutyl phthalate (DiBP), making it ideal for isotope dilution mass spectrometry (IDMS). Its near-identical chemical behavior to non-deuterated DiBP allows for precise quantification in complex matrices (e.g., environmental or biological samples). For example, in GC-MS analysis under selected ion monitoring (SIM) mode, DIBP-d4 compensates for matrix effects and instrument variability by serving as a surrogate. Recovery rates are calculated by comparing spiked DIBP-d4 levels pre- and post-extraction, ensuring method accuracy .
Q. What methodological steps ensure accurate quantification of DIBP-d4 in environmental samples?
Key steps include:
- Extraction Optimization : Use dichloromethane or hexane for liberating phthalates from polymeric matrices, with stirring rates (~2000 rpm) and extended extraction times (24 hours) to maximize recovery .
- Instrument Calibration : Employ SIM mode in GC-MS to target specific ion fragments (e.g., m/z 149 for phthalates and m/z 153 for DIBP-d4), minimizing background noise .
- QA/QC Protocols : Include blank samples, certified reference materials (CRMs), and replicate analyses to validate precision (<10% RSD) .
Q. What physicochemical properties of DIBP-d4 are critical for experimental design?
- Molecular Weight : 282.37 g/mol (deuterated aromatic ring reduces interference in MS fragmentation) .
- Density : 1.039 g/mL at 25°C, influencing solvent compatibility in extractions .
- Boiling Point : 327°C, requiring high-temperature GC columns for vaporization . These properties guide solvent selection, column specifications, and stability assessments during method development.
Advanced Research Questions
Q. How can read-across strategies address data gaps in DIBP-d4 toxicokinetics?
Diisobutyl esters (e.g., diisobutyl succinate/glutarate) lack toxicity data, prompting read-across from structurally similar dimethyl esters. For example:
- Metabolic Pathway Alignment : Both diisobutyl and dimethyl esters are hydrolyzed by carboxylesterases to dicarboxylic acids (e.g., phthalic acid) in nasal mucosa, enabling extrapolation of toxicity endpoints .
- Limitations : Branching in diisobutyl groups may alter absorption rates compared to linear esters, requiring in vitro validation using hepatic microsomal assays .
Q. What challenges arise in validating analytical methods using deuterated phthalates like DIBP-d4?
- Deuterium Exchange : Prolonged storage or acidic conditions may cause H-D exchange, altering the m/z ratio and compromising quantification. Mitigation involves pH-neutral storage and avoiding proton-donor solvents .
- Matrix Effects : Co-eluting contaminants in environmental samples (e.g., humic acids) can suppress ionization. Use matrix-matched calibration curves and post-column infusion to identify interferences .
Q. How can researchers resolve contradictory recovery rates of DIBP-d4 in complex matrices?
Contradictions often stem from:
- Solvent Polarity Mismatches : Non-polar solvents (hexane) may underperform in extracting DIBP-d4 from hydrophilic matrices. Optimize with solvent mixtures (e.g., hexane:acetone, 1:1) .
- Degradation During Analysis : Electro-Fenton oxidation studies show DIBP degradation under acidic conditions (pH 3). Stabilize samples with Na₂SO₃ to prevent oxidation . Statistical tools like multivariate regression can isolate variables affecting recovery (e.g., pH, temperature) .
Q. Methodological Notes
- Data Contradiction Analysis : Use ANOVA to compare recovery rates across labs, identifying outliers due to protocol deviations (e.g., extraction time, column type) .
- Advanced Instrumentation : High-resolution LC-MS/MS improves specificity for DIBP-d4 in metabolomic studies, distinguishing it from isobaric interferences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
